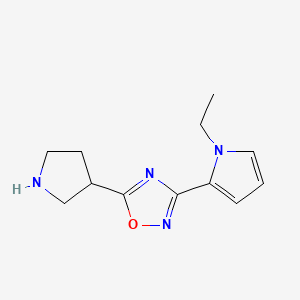
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Overview
Description
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 2098029-98-0
The oxadiazole moiety is known for conferring various biological activities, making it a focal point in drug discovery.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC Value (µM) |
|---|---|---|
| This compound | A549 (lung adenocarcinoma) | 78.5 |
| Other oxadiazole derivatives | MCF7 (breast cancer) | 92.4 |
These findings suggest that the compound exhibits moderate activity against cancer cells, indicating its potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of multidrug-resistant bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results underscore the potential of this compound as a candidate for treating infections caused by resistant strains .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cancer progression and cellular metabolism .
- Induction of Apoptosis : Studies indicate that compounds with oxadiazole scaffolds can induce apoptosis in cancer cells through various signaling pathways, enhancing their anticancer efficacy .
- Antibacterial Mechanisms : The antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of oxadiazole derivatives:
-
Case Study on Anticancer Efficacy :
- A study involving A549 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.
-
Case Study on Antimicrobial Resistance :
- In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound significantly reduced bacterial load at MIC values comparable to standard antibiotics.
Properties
IUPAC Name |
3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(16)11-14-12(17-15-11)9-5-6-13-8-9/h3-4,7,9,13H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGVLECPUITPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















